molecular formula C19H19ClN4O B3504238 8-chloro-N-[2-(dimethylamino)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide

8-chloro-N-[2-(dimethylamino)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide

Cat. No.: B3504238
M. Wt: 354.8 g/mol
InChI Key: JSXPHPIYQFHFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-N-[2-(dimethylamino)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB. It has been shown to have potential therapeutic applications in the treatment of inflammatory diseases and cancer.

Mechanism of Action

8-chloro-N-[2-(dimethylamino)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide inhibits the activation of NF-κB by preventing the phosphorylation and degradation of its inhibitor, IκBα. In the absence of this compound, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. In the presence of this compound, IκBα is stabilized, preventing the activation of NF-κB and the transcription of target genes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the infiltration of inflammatory cells into tissues. In addition, this compound has been shown to inhibit the proliferation and survival of cancer cells, and to sensitize cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 8-chloro-N-[2-(dimethylamino)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide is its specificity for NF-κB inhibition. Unlike other inhibitors of NF-κB, this compound does not inhibit the activation of other signaling pathways, such as MAPK and Akt. This specificity makes this compound a valuable tool for studying the role of NF-κB in various physiological and pathological processes.
One of the limitations of this compound is its poor solubility in aqueous solutions. This can make it difficult to administer in vivo and to use in certain experimental settings. In addition, the long-term effects of this compound on NF-κB activation and downstream signaling pathways are not well understood, and further studies are needed to fully elucidate its mechanism of action.

Future Directions

There are several future directions for research on 8-chloro-N-[2-(dimethylamino)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide. One area of research is the development of more soluble and bioavailable analogs of this compound. This would allow for more efficient in vivo administration and facilitate the study of its long-term effects on NF-κB activation and downstream signaling pathways.
Another area of research is the identification of biomarkers that can predict the response to this compound in patients with inflammatory diseases and cancer. This would allow for more personalized treatment strategies and could help to identify patients who are most likely to benefit from this compound therapy.
Finally, further studies are needed to fully elucidate the role of NF-κB in various physiological and pathological processes. This would help to identify new therapeutic targets and could lead to the development of novel therapies for a wide range of diseases.

Scientific Research Applications

8-chloro-N-[2-(dimethylamino)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of inflammatory diseases and cancer. In preclinical studies, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in the regulation of the immune response and inflammation. Inhibition of NF-κB has been shown to have potential therapeutic applications in the treatment of a wide range of inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
In addition to its potential applications in the treatment of inflammatory diseases, this compound has also been studied for its potential anticancer properties. NF-κB has been shown to play a critical role in the regulation of cell survival and proliferation, and its dysregulation has been implicated in the development and progression of cancer. Inhibition of NF-κB has been shown to have potential therapeutic applications in the treatment of a wide range of cancers, including breast cancer, prostate cancer, and pancreatic cancer.

Properties

IUPAC Name

8-chloro-N-[2-(dimethylamino)ethyl]-2-pyridin-3-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O/c1-24(2)10-9-22-19(25)15-11-17(13-5-4-8-21-12-13)23-18-14(15)6-3-7-16(18)20/h3-8,11-12H,9-10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSXPHPIYQFHFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=NC2=C1C=CC=C2Cl)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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